molecular formula C9H14N2O B8458014 1-Morpholin-4-yl-cyclobutanecarbonitrile

1-Morpholin-4-yl-cyclobutanecarbonitrile

Cat. No.: B8458014
M. Wt: 166.22 g/mol
InChI Key: BKHRNAOVYOKFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-cyclobutanecarbonitrile (C₉H₁₃N₂O) is a cyclobutane derivative featuring a morpholine ring and a nitrile group. The morpholine moiety enhances solubility in polar organic solvents, while the strained cyclobutane ring may confer unique reactivity compared to larger ring systems. The compound’s molecular weight is calculated as 165.22 g/mol, with an estimated liquid or powdered form under ambient conditions.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-morpholin-4-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C9H14N2O/c10-8-9(2-1-3-9)11-4-6-12-7-5-11/h1-7H2

InChI Key

BKHRNAOVYOKFPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Cyclobutane vs. Carboxylic Acid Analogs

Replacing the carboxylic acid group in 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid with a nitrile reduces molecular weight by ~20 g/mol and increases lipophilicity. This substitution likely alters solubility profiles and reactivity, favoring nucleophilic additions (e.g., nitrile reduction to amines) over acid-base reactions.

Impact of Ring Strain

In contrast, the chromene ring in Compound 1E offers conjugation, stabilizing the structure and contributing to its higher melting point (223–227°C).

Role of Functional Groups

  • Nitrile Group : Enhances electrophilicity, enabling participation in click chemistry or metal coordination (e.g., pyridine dicarbonitrile in ).
  • Morpholine Ring : Improves solubility and bioavailability, critical for drug candidates.

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